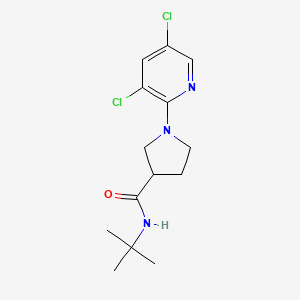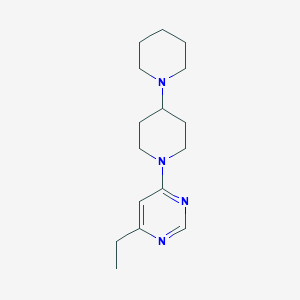![molecular formula C16H17FN2O B12230373 2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B12230373.png)
2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline ring system fused with a piperidine moiety, which is further substituted with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using reagents such as Selectfluor®.
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Substitution reactions can occur at the piperidine or quinoline rings using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Trifluoromethylphenyl)piperidin-1-yl]carbonyl]quinoline: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Another piperidine derivative with different substituents.
Uniqueness
2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoromethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17FN2O |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C16H17FN2O/c17-11-12-7-9-19(10-8-12)16(20)15-6-5-13-3-1-2-4-14(13)18-15/h1-6,12H,7-11H2 |
InChI Key |
VNJBGJCPWBMUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12230290.png)
![1-Methyl-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12230297.png)
![N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B12230303.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12230311.png)
![1-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12230317.png)

![N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12230328.png)

![1-(Butan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230340.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12230349.png)
![1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12230350.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B12230365.png)
![N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12230385.png)
![Ethyl 2-(3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12230392.png)
